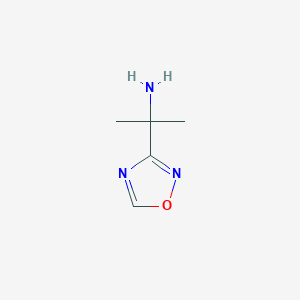

2-(1,2,4-Oxadiazol-3-yl)propan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2,4-oxadiazol-3-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-5(2,6)4-7-3-9-8-4/h3H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIPXOYOBZPPHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NOC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: The 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine Scaffold

This technical guide provides an in-depth analysis of the 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine scaffold, a high-value pharmacophore in modern medicinal chemistry.

Executive Summary

The 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine motif represents a "privileged structure" in drug discovery, combining the bioisosteric utility of the 1,2,4-oxadiazole ring with the metabolic stability of a gem-dimethyl substituted amine. This scaffold is increasingly utilized to replace hydrolytically unstable amide or ester bonds while simultaneously modulating lipophilicity (LogP) and basicity (pKa). This guide details the structural properties, synthetic pathways, and medicinal chemistry applications of this core moiety.[1][2][3][4]

Structural Analysis & Physicochemical Profile

Chemical Identity[4][5][6]

-

IUPAC Name: 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine

-

Common Descriptors: 3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole;

-dimethyl-1,2,4-oxadiazole-3-methanamine. -

Core Components:

-

1,2,4-Oxadiazole Ring: An electron-deficient aromatic heterocycle acting as a bioisostere for carboxylic acids, esters, and amides.[1]

-

Isopropylamine Bridge (Gem-dimethyl): A quaternary carbon linker that restricts conformational freedom (Thorpe-Ingold effect) and blocks metabolic

-hydroxylation.

-

Physicochemical Properties (Estimated)

The integration of the electron-withdrawing oxadiazole ring with the aliphatic amine significantly alters the physicochemical profile compared to a standard alkyl amine.

| Property | Value / Range | Mechanistic Insight |

| Molecular Weight | ~127.14 g/mol | Fragment-sized, ideal for lead optimization (Rule of 3 compliant). |

| pKa (Conjugate Acid) | 8.0 – 9.0 | The electron-withdrawing nature of the oxadiazole (inductively via C3) lowers the pKa of the amine relative to tert-butylamine (~10.6), improving CNS penetration potential by increasing the uncharged fraction at physiological pH. |

| LogP | -0.2 to 0.5 | Highly polar fragment; lipophilicity is modulated by the substituent at the C5 position of the oxadiazole. |

| H-Bond Donors (HBD) | 2 (Primary Amine) | Critical for active site interactions (e.g., Asp/Glu residues). |

| H-Bond Acceptors (HBA) | 3 (N2, N4, O) | The ring nitrogens serve as weak acceptors; the oxygen is generally poor. |

Synthetic Methodologies

The synthesis of 3-substituted-1,2,4-oxadiazoles carrying a sensitive amine functionality requires a robust protection strategy. The Amidoxime Route is the industry standard for scalability and reliability.

Core Synthetic Pathway (The Amidoxime Route)

This protocol utilizes the condensation of an amidoxime with an activated carboxylic acid derivative.

Step 1: Amidoxime Formation Reaction of 2-amino-2-methylpropanenitrile with hydroxylamine. Note: The amine is often Boc-protected prior to this step to prevent side reactions.

Step 2: O-Acylation & Cyclization The amidoxime reacts with a carboxylic acid derivative (R-COOH) to form an O-acylamidoxime intermediate, which undergoes thermal cyclodehydration to close the 1,2,4-oxadiazole ring.

Figure 1: General synthetic workflow for the construction of the 3-substituted 1,2,4-oxadiazole scaffold.

Detailed Experimental Protocol (Standardized)

Note: This protocol assumes a Boc-protected starting material to ensure chemoselectivity.

-

Amidoxime Synthesis:

-

Dissolve N-Boc-2-amino-2-methylpropanenitrile (1.0 eq) in Ethanol/Water (2:1).

-

Add Hydroxylamine hydrochloride (2.0 eq) and Sodium Carbonate (1.5 eq).

-

Reflux at 80°C for 6–12 hours. Monitor by TLC/LCMS.

-

Concentrate in vacuo, extract with EtOAc, and crystallize to yield the amidoxime.

-

-

Cyclization (One-Pot Method):

-

Dissolve the carboxylic acid (R-COOH, 1.0 eq) in DMF.

-

Add activation reagent (e.g., CDI or HATU, 1.1 eq) and stir for 30 min at RT.

-

Add the Amidoxime (1.0 eq) prepared in Step 1.

-

Stir at RT for 1 hour (formation of O-acyl intermediate).

-

Heat to 100–110°C for 4–6 hours to effect cyclization.

-

Alternative: For thermal-sensitive substrates, use TBAF (1.0 M in THF) at RT to catalyze cyclization.

-

-

Deprotection:

-

Treat the crude oxadiazole with 4M HCl in Dioxane or TFA/DCM (1:1) to remove the Boc group.

-

Isolate the final product as the Hydrochloride or Trifluoroacetate salt.

-

Medicinal Chemistry Utility

Bioisosterism & Metabolic Stability

The 1,2,4-oxadiazole ring is a classic bioisostere for amide and ester bonds. When combined with the gem-dimethyl amine, it offers distinct advantages:

-

Hydrolytic Stability: Unlike esters and amides, the oxadiazole ring is resistant to esterases and peptidases, prolonging plasma half-life (

). -

Metabolic Blockade: The gem-dimethyl group at the

-position to the amine prevents metabolic deamination (via -

Conformational Restriction: The bulky gem-dimethyl group locks the amine orientation relative to the ring, reducing entropic penalty upon binding to the target protein.

Figure 2: Bioisosteric relationship mapping. The oxadiazole mimics the geometry and electronics of carbonyl-containing linkers.

Applications in Drug Design

This scaffold is frequently observed in:

-

S1P1 Receptor Agonists: Used to mimic the lipophilic tail and polar headgroup geometry required for the Sphingosine-1-Phosphate receptor binding pocket (e.g., Ozanimod analogs).

-

Peptidomimetics: Replacing the peptide bond to create protease-resistant analogs.

-

CNS Agents: The lowered pKa (compared to alkyl amines) reduces the cationic character at physiological pH, potentially enhancing Blood-Brain Barrier (BBB) permeability.

References

-

Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry.

-

Pace, A., & Pierro, P. (2009). The 1,2,4-Oxadiazole Ring: A Versatile Building Block in Medicinal Chemistry. Organic & Biomolecular Chemistry.

-

PubChem Compound Summary. (2023). 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine.[5] National Library of Medicine.

-

Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles. Tetrahedron Letters.

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. ijper.org [ijper.org]

- 5. PubChemLite - 2-(5-propyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride (C8H15N3O) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine, a heterocyclic building block of significant interest in modern medicinal chemistry. We delve into the strategic importance of the 1,2,4-oxadiazole scaffold, detailing the compound's chemical identity, and presenting a thorough, safety-driven synthetic pathway to its hydrobromide salt, as developed in process chemistry settings. The narrative emphasizes the rationale behind experimental choices, particularly concerning the management of thermally hazardous intermediates. Key protocols, characterization data, and safety considerations are outlined to equip researchers, scientists, and drug development professionals with the critical knowledge required for its effective synthesis and application.

Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold

In the landscape of drug discovery, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, the five-membered 1,2,4-oxadiazole ring is a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets.[1][2] This heterocycle is a bioisosteric replacement for amide and ester functionalities, offering improved metabolic stability, favorable pharmacokinetic properties, and a rigid framework for orienting substituents in three-dimensional space to optimize target engagement.[1][3]

The inherent chemical properties of the 1,2,4-oxadiazole ring—including its electron-deficient nature, thermal stability, and capacity for hydrogen bonding—make it a valuable component in designing novel therapeutics.[3] Derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiparasitic effects.[3] The subject of this guide, 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine, serves as a key fragment in the construction of more complex drug candidates, highlighting its importance in the pharmaceutical development pipeline.[4]

Compound Profile: 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine

A clear understanding of a compound's fundamental properties is essential before its inclusion in any research or development program. This section outlines the key identifiers for 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine and its hydrobromide salt.

| Property | Value | Source(s) |

| Chemical Name | 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine | [4] |

| Synonym(s) | 3-(2-Amino-2-propyl)-1,2,4-oxadiazole | - |

| CAS Number | Not explicitly found for the free base. The hydrobromide salt is the primary subject of synthesis literature. | - |

| Molecular Formula | C₅H₉N₃O | [4] |

| Molecular Weight | 127.14 g/mol | [4] |

| Salt Form | Hydrobromide (HBr) | [4] |

| Molecular Formula (HBr) | C₅H₁₀BrN₃O | [4] |

| Molecular Weight (HBr) | 208.05 g/mol | [4] |

Synthesis and Manufacturing: A Process Safety-Driven Approach

The synthesis of small, nitrogen-rich heterocyclic compounds like 1,2,4-oxadiazoles presents unique challenges, most notably the potential for thermal hazards associated with energetic intermediates.[4] The following synthetic strategy is based on a scalable and safety-optimized process developed for the hydrobromide salt of the target compound.[4]

Retrosynthetic Analysis & Strategy

The core of the 1,2,4-oxadiazole ring is typically formed via the cyclodehydration of an O-acyl amidoxime intermediate.[5][6] This intermediate, in turn, is generated from the acylation of an amidoxime. The amidoxime itself is synthesized from a corresponding nitrile. This establishes a clear, multi-step pathway from a simple nitrile precursor.

A critical consideration in this pathway is the management of the amine functionality. The propan-2-amine group is nucleophilic and must be protected during the initial steps to prevent unwanted side reactions. The choice of protecting group is paramount, not only for its chemical stability and ease of removal but also for its impact on the thermal stability of the intermediates. A process safety analysis reveals that while a tert-butoxycarbonyl (Boc) group is effective, a benzyl carbamate (Cbz) group confers greater thermal stability to the nitrile and amidoxime intermediates, a crucial factor for scalable synthesis.[4]

The overall synthetic workflow is therefore designed as follows:

Caption: Scalable synthesis workflow for the target compound.

Characterization

The final product and key intermediates should be characterized using standard analytical techniques to confirm identity and purity.

| Compound | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (75-100 MHz, DMSO-d₆) δ (ppm) |

| Cbz-Protected Oxadiazole (4c) | 9.44 (s, 1H), 7.91 (br s, 1H), 7.39–7.28 (m, 5H), 4.95 (s, 2H), 1.57 (s, 6H) | 173.74, 166.48, 154.62, 136.88, 127.71, 127.62, 65.00, 50.51, 26.65 |

| Final Product (5·HBr) | 9.79 (s, 1H), 8.90–8.71 (m, 3H), 1.65 (s, 6H) | 170.60, 168.14, 51.56, 25.05 |

Data sourced from ACS Org. Process Res. Dev. 2016, 20, 7, 1345–1352. [4]

Applications in Drug Discovery

The primary utility of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine is as a versatile building block in drug discovery programs. [4]Its structure combines two key features:

-

The 1,2,4-Oxadiazole Core: Provides a stable, aromatic linker that can act as a hydrogen bond acceptor and a rigid scaffold.

-

The gem-Dimethyl Ethylamine Moiety: This group provides a basic nitrogen center for salt formation and interaction with biological targets, while the gem-dimethyl substitution can impart favorable metabolic stability by blocking α-carbon oxidation.

This combination makes it an attractive fragment for incorporation into larger molecules targeting a variety of receptors and enzymes, where the amine can form key ionic interactions and the oxadiazole can position other pharmacophoric elements.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, comprehensive safety data sheet (SDS) for this compound is not publicly available, a robust safety assessment can be constructed based on its functional groups and the hazards identified during its synthesis.

Hazard Identification

-

Amines: Aliphatic amines are typically corrosive and can cause severe skin burns and eye damage. They may also be harmful if inhaled or swallowed.

-

Oxadiazole Intermediates: The synthesis involves aza-rich intermediates which can be thermally unstable and pose an explosion hazard if not handled correctly. [4]The final hydrobromide salt has shown significant decomposition at temperatures above 50 °C over extended periods. [4]* Reagents: The synthesis utilizes corrosive acids (HBr in acetic acid), flammable solvents (MTBE, heptane), and toxic reagents (benzyl chloroformate).

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Ventilation: Handle the compound and all reagents in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.

-

Thermal Hazard Management: Strictly adhere to the temperature limits specified in the synthetic protocols. Avoid heating the final product for drying. Use process safety tools like Differential Scanning Calorimetry (DSC) to assess the thermal stability of intermediates if scaling up the synthesis.

Storage

-

Final Product (Hydrobromide Salt): Based on thermal stability modeling, it is recommended that the final product be stored at temperatures below 5 °C to ensure long-term stability. [4]* General: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(1,2,4-Oxadiazol-3-yl)propan-2-amine is a valuable heterocyclic building block with direct applications in pharmaceutical research and development. While its synthesis requires careful management of thermally sensitive intermediates, the process-safety-driven approach detailed in this guide provides a robust and scalable pathway to the hydrobromide salt. By understanding the chemical rationale behind the synthetic steps, from the strategic choice of protecting groups to the conditions for cyclization and deprotection, researchers can confidently produce and utilize this compound in their discovery programs, leveraging the unique structural and physicochemical benefits of the 1,2,4-oxadiazole scaffold.

References

-

Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

-

Formation of Aromatic Amidoximes with Hydroxylamine using Microreactor Technology. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Stephenson, L., Warburton, W. K., & Wilson, M. J. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic, 861. [Link]

-

Naini, V., et al. (2016). A Scalable Synthesis of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine Hydrobromide Using a Process Safety-Driven Protecting Group Strategy. Organic Process Research & Development, 20(7), 1345–1352. [Link]

- Method of manufacturing high purity amidoximes from hydroxylamine and nitriles. (n.d.). Google Patents.

-

Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. (n.d.). RSC Publishing. Retrieved February 26, 2026, from [Link]

-

An improved synthesis of 1,2,4-oxadiazoles on solid support. (2001). PubMed. Retrieved February 26, 2026, from [Link]

-

A Convenient and Mild Method for 1,2,4-Oxadiazole Preparation: Cyclodehydration of O-Acylamidoximes in the Superbase System MOH/DMSO. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. (2022). MDPI. Retrieved February 26, 2026, from [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024). Total Synthesis. Retrieved February 26, 2026, from [Link]

-

Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved February 26, 2026, from [Link]

-

Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved February 26, 2026, from [Link]

-

Acids - Wordpress. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 26, 2026, from [Link]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). Arkivoc. Retrieved February 26, 2026, from [Link]

-

2-Amino-1,3,4-oxadiazole. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Preprints.org. Retrieved February 26, 2026, from [Link]

-

2-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride. (n.d.). PubChemLite. Retrieved February 26, 2026, from [Link]

-

2-Amino-2-methylpropanenitrile. (n.d.). Oakwood Chemical. Retrieved February 26, 2026, from [Link]

-

Srivastava, R., & Kumar, A. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology, 13(12), 6229-6236. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives. (2021). Encyclopedia.pub. Retrieved February 26, 2026, from [Link]

-

Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

- Process for preparing Boc protected amino acid by (Boc) O. (n.d.). Google Patents.

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (2024). MDPI. Retrieved February 26, 2026, from [Link]

-

Energetic 1,2,4-oxadiazoles: synthesis and properties. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

Sources

The 1,2,4-Oxadiazole Amine: A High-Fidelity Bioisostere for Drug Discovery

[1]

Executive Summary

The 1,2,4-oxadiazole amine is not merely a structural spacer; it is a privileged pharmacophore that addresses specific liabilities in modern drug design. As a non-classical bioisostere for amides and esters, it offers a unique solution to metabolic instability (proteolytic cleavage) while maintaining the hydrogen-bonding vectors requisite for ligand-target binding.[1] This guide dissects the synthetic architecture, physicochemical properties, and application protocols for utilizing 3-amino-1,2,4-oxadiazole and 5-amino-1,2,4-oxadiazole building blocks.[1]

Structural & Physicochemical Rationale[2][3][4][5]

The Bioisosteric Imperative

In medicinal chemistry, the amide bond is ubiquitous but vulnerable to hydrolysis by amidases and proteases. The 1,2,4-oxadiazole ring mimics the planar geometry and electronic distribution of the amide bond but lacks the hydrolyzable C=O bond in the backbone, conferring superior metabolic stability.

-

Dipole Moment: The 1,2,4-oxadiazole ring has a significant dipole (approx. 3.0–3.5 D), comparable to the amide bond (3.7 D), ensuring preservation of electrostatic interactions within binding pockets.

-

Basicity (pKa): The amine substituent on the oxadiazole ring is weakly basic due to the electron-withdrawing nature of the heteroaromatic core.[1]

-

Aniline pKa: ~4.6

-

3-Amino-1,2,4-oxadiazole pKa: ~2.0–3.0 (estimated).

-

Implication: The amine remains neutral at physiological pH, improving membrane permeability (LogD) and reducing hERG liability often associated with highly basic centers.

-

Isomeric Distinctions: 3-Amino vs. 5-Amino

The position of the amine critically dictates reactivity and stability.[1]

| Feature | 3-Amino-1,2,4-oxadiazole | 5-Amino-1,2,4-oxadiazole |

| Electronic Character | Exocyclic amine is less deactivated; acts as a better nucleophile.[1] | Exocyclic amine is strongly deactivated by the adjacent ring oxygen and nitrogen. |

| Metabolic Stability | High. Resistant to ring opening. | High, but susceptible to Boulton-Katritzky rearrangement under specific conditions.[1] |

| Synthetic Access | Accessible via N-hydroxyguanidine.[1] | Accessible via Amidoxime + CNBr. |

| Common Usage | Amide/Urea surrogate. | Kinase hinge binder (H-bond donor/acceptor motif).[1] |

Synthetic Architectures: Constructing the Core

The synthesis of these building blocks requires distinct strategies depending on the desired isomer.

Synthesis of 5-Amino-1,2,4-oxadiazoles

The most robust route involves the cyclization of amidoximes with cyanogen bromide (CNBr).[1] This method is scalable and tolerates diverse functional groups on the aryl/alkyl side chain.

Mechanism:

-

O-Acylation: The amidoxime oxygen attacks the carbon of CNBr.[1]

-

Cyclization: Intramolecular attack by the amidine nitrogen onto the nitrile carbon.

-

Rearrangement: Formation of the 5-amino-1,2,4-oxadiazole.

Synthesis of 3-Amino-1,2,4-oxadiazoles

This isomer is typically constructed from sodium dicyanamide or N-hydroxyguanidine derivatives.[1]

Mechanism:

-

Reaction of nitrile with hydroxylamine yields the amidoxime.

-

Reaction with cyanamide yields the N-hydroxyguanidine intermediate.[1]

-

Condensation with a carboxylic acid derivative (anhydride/chloride) effects cyclization.

Visualization of Synthetic Workflows

Caption: Divergent synthetic pathways for accessing 3-amino and 5-amino-1,2,4-oxadiazole scaffolds.

Experimental Protocols

Protocol A: Synthesis of 5-Amino-3-phenyl-1,2,4-oxadiazole

Target: Creating a C5-amine building block from a benzonitrile precursor.[1]

Reagents:

-

Benzamidoxime (1.0 equiv)[1]

-

Cyanogen Bromide (CNBr) (1.1 equiv)[1]

-

Potassium Carbonate (

) (2.0 equiv)[1] -

Solvent: Acetonitrile (

) or Methanol (

Step-by-Step Methodology:

-

Preparation: Dissolve benzamidoxime (10 mmol) in

(50 mL) in a round-bottom flask equipped with a magnetic stir bar. -

Addition: Add

(20 mmol) to the solution. Cool the mixture to 0°C using an ice bath. -

Cyclization: Caution: CNBr is toxic. In a fume hood, add CNBr (11 mmol) portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS for the disappearance of amidoxime.[1]

-

Work-up: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-40% EtOAc in Hexanes).

Validation Check:

-

1H NMR (DMSO-d6): Look for a broad singlet (NH2) around 7.5–8.0 ppm.[1]

-

LC-MS: Mass should correspond to [M+H]+.[1]

Protocol B: Buchwald-Hartwig Coupling of 1,2,4-Oxadiazole Amines

Challenge: The amine is electron-poor and weakly nucleophilic.[1] Standard SNAr often fails; Pd-catalysis is required.[1]

Reagents:

-

3-Amino-1,2,4-oxadiazole derivative (1.0 equiv)[1]

-

Aryl Bromide (1.0 equiv)[1]

-

Catalyst:

(5 mol%)[1] -

Ligand: Xantphos (10 mol%)[1]

-

Base:

(2.0 equiv)[1] -

Solvent: 1,4-Dioxane (anhydrous)[1]

Methodology:

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

-

Loading: Add the oxadiazole amine, aryl bromide,

, -

Solvation: Add degassed 1,4-dioxane.

-

Heating: Seal the vial and heat to 100°C for 12–16 hours.

-

Filtration: Filter through a Celite pad, rinse with EtOAc, and concentrate.

Applications & Case Studies

Kinase Inhibition (Hinge Binding)

The 1,2,4-oxadiazole amine can serve as a hinge binder in kinase inhibitors. The ring nitrogen (N4) acts as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor. This mimics the adenine motif of ATP.

GPCR Modulators (S1P1 Agonists)

Ozanimod and related sphingosine-1-phosphate (S1P) receptor modulators utilize the 1,2,4-oxadiazole core.[1] While Ozanimod uses the ring as a linker, next-generation analogues explore the amine substitution to tune polarity and reduce lipophilicity (LogP), thereby improving oral bioavailability.

Bioisosteric Mapping Diagram

Caption: Bioisosteric relationship between the labile amide bond and the stable 1,2,4-oxadiazole scaffold.

References

-

Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817–1830. Link[1]

-

Pace, A., & Pierro, P. (2009). "The New Era of 1,2,4-Oxadiazoles." Organic & Biomolecular Chemistry, 7, 4337-4348. Link

-

Augustine, J. K., et al. (2009).[2] "PTSA-ZnCl2: An Efficient and Mild Catalyst for the Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles." Journal of Organic Chemistry, 74(15), 5640–5643. Link[1]

- Souldozi, A., & Ramazani, A. (2007). "One-pot synthesis of 3-amino-1,2,4-oxadiazoles." Tetrahedron Letters, 48, 1549.

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]

Technical Guide: Small Molecule Oxadiazole Scaffolds in Drug Discovery

Core Directive: The Privileged Heterocycle

In the landscape of modern medicinal chemistry, the oxadiazole ring is not merely a linker; it is a strategic bioisostere capable of rescuing lead compounds from metabolic instability and poor bioavailability. This guide moves beyond basic heterocyclic chemistry to position oxadiazole scaffolds—specifically the 1,2,4- and 1,3,4-regioisomers —as critical tools for optimizing pharmacokinetics (PK) and target engagement.

This document serves as an operational manual for integrating oxadiazole motifs into drug design campaigns, supported by validated synthetic protocols and decision-making frameworks.

Structural & Physicochemical Landscape

The utility of oxadiazoles stems from their ability to mimic the geometry and electronic distribution of amide and ester bonds while resisting hydrolysis and metabolic cleavage.[1] However, the choice between the 1,2,4- and 1,3,4- isomers is non-trivial and dictates the physicochemical profile of the final molecule.

Isomer Comparison and Bioisosterism

While both isomers are planar and electron-deficient, their dipole moments and lipophilicity profiles differ significantly.[2]

-

1,2,4-Oxadiazole: often exhibits higher lipophilicity. It is a classic bioisostere for esters and amides, preserving the H-bond acceptor capability while eliminating the hydrolytically labile carbonyl.

-

1,3,4-Oxadiazole: Generally more hydrophilic (lower LogD) due to the symmetrical arrangement of nitrogen atoms, which creates a larger dipole moment. This isomer is frequently employed to improve aqueous solubility in lipophilic series.

Table 1: Physicochemical & Pharmacological Comparison

| Feature | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole |

| Electronic Character | Electron-deficient; weak base (pKa ~ -1.5) | Electron-deficient; weak base (pKa ~ -2.5) |

| Lipophilicity (LogP) | Generally Higher | Generally Lower (Better Solubility) |

| Metabolic Stability | High (resistant to esterases/amidases) | High (resistant to esterases/amidases) |

| Bioisostere For | Esters (–COO–), Amides (–CONH–) | Carboxylic acids (–COOH), Amides |

| Key FDA Drugs | Ataluren (DMD), Oxolamine (Cough) | Raltegravir (HIV), Zibotentan (Cancer) |

Strategic Decision Framework

The following decision tree illustrates when to deploy which isomer based on the liabilities of the current lead compound.

Figure 1: Strategic decision tree for selecting oxadiazole regioisomers during lead optimization.

Synthetic Methodologies

Reliable synthesis is paramount for SAR exploration. The following protocols are selected for their robustness and scalability in a medicinal chemistry setting.

1,2,4-Oxadiazole Synthesis (The Amidoxime Route)

The most versatile approach involves the condensation of an amidoxime with a carboxylic acid derivative. This method allows for the independent variation of the R1 and R2 substituents.

Mechanism:

-

Nitrile Activation: Reaction of a nitrile with hydroxylamine to form an amidoxime.[3]

-

O-Acylation: Coupling the amidoxime with an activated carboxylic acid (using EDC/HOBt or acid chloride) to form an O-acylamidoxime intermediate.

-

Cyclodehydration: Thermal or base-mediated ring closure.

Figure 2: Step-wise synthetic workflow for 3,5-disubstituted-1,2,4-oxadiazoles.

Protocol 1: One-Pot Synthesis of 1,2,4-Oxadiazoles

Source Validation: Adapted from standard medicinal chemistry protocols (e.g., J. Med. Chem. methodologies).

-

Amidoxime Formation: Dissolve nitrile (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and triethylamine (1.5 eq). Reflux for 2–6 hours. Monitor by LCMS. Concentrate to dryness.

-

Coupling & Cyclization: Dissolve the crude amidoxime in DMF or Toluene. Add the carboxylic acid (1.1 eq) and EDC·HCl (1.2 eq). Stir at RT for 1 hour to form the O-acylamidoxime.

-

Ring Closure: Heat the reaction mixture to 100–110°C for 4–12 hours. Alternatively, for temperature-sensitive substrates, add TBAF (1.0 eq) in THF and stir at room temperature to effect cyclization.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[4] Purify via flash chromatography.

1,3,4-Oxadiazole Synthesis

Commonly synthesized via the cyclization of diacylhydrazines.

Protocol Summary:

-

React a carboxylic acid hydrazide with an acid chloride or carboxylic acid (with coupling agent) to form a diacylhydrazine .

-

Cyclize using a dehydrating agent such as POCl₃ , SOCl₂ , or Burgess reagent (for milder conditions).

Medicinal Chemistry & SAR Strategy

The Metabolic Stability Advantage

Amide bonds are susceptible to hydrolysis by amidases and oxidative cleavage by CYP450 enzymes. The oxadiazole ring is aromatic and lacks the labile carbonyl-nitrogen bond, rendering it resistant to hydrolytic cleavage.

-

Mechanistic Insight: The oxadiazole ring acts as a "bioisosteric shield." It maintains the vector orientation of the R1 and R2 groups similar to a trans-amide but removes the site of enzymatic attack.

-

Case Study - Ataluren (Translarna): Ataluren utilizes a 1,2,4-oxadiazole core to link aromatic systems. This scaffold provides the necessary planarity and electronic properties to facilitate read-through of premature stop codons while surviving oral delivery.

Biological Evaluation: Microsomal Stability Assay

To validate the utility of the oxadiazole scaffold, one must compare its stability against the amide analog.

Protocol 2: Microsomal Stability Assessment

Objective: Determine the intrinsic clearance (

-

Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).

-

Incubation: Add liver microsomes (human/mouse, 0.5 mg/mL protein) and pre-incubate at 37°C for 5 min.

-

Initiation: Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

-

Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

is the elimination rate constant.[5]

Future Perspectives: Covalent & DNA-Encoded Libraries

Recent advances have expanded the oxadiazole utility:

-

Covalent Inhibitors: 1,2,4-oxadiazoles with specific leaving groups at the C5 position can act as electrophilic traps for cysteine nucleophiles in targeted covalent inhibitors.

-

DNA-Encoded Libraries (DEL): The robust synthesis of oxadiazoles (compatible with aqueous/DNA-tolerant conditions) makes them popular scaffolds for DEL synthesis, allowing the screening of billions of compounds.[3]

References

-

Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

- Key Insight: Detailed comparison of 1,2,4 vs 1,3,4 lipophilicity and metabolic profiles.

-

Pace, A., & Pierro, P. (2009). "The New Era of 1,2,4-Oxadiazoles." Organic & Biomolecular Chemistry. Link

- Key Insight: Comprehensive review of synthetic methodologies.

-

FDA Drug Database. "Ataluren (Translarna) Approval History." Link

- Key Insight: Verification of 1,2,4-oxadiazole in approved/investig

-

European Medicines Agency. "Zibotentan Assessment Report." Link

- Key Insight: Clinical data on 1,3,4-oxadiazole pharmacokinetics.

-

Rice, K. D., et al. (2016). "Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles." ACS Combinatorial Science. Link

- Key Insight: High-throughput synthetic protocols.

Sources

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

The Tale of Two Isomers: A Technical Guide to 1,2,4- vs. 1,3,4-Oxadiazole Amines in Drug Design

Executive Summary: The Bioisostere Trap

In medicinal chemistry, 1,2,4-oxadiazoles and 1,3,4-oxadiazoles are frequently treated as interchangeable bioisosteres for esters and amides.[1][2] This is a dangerous oversimplification. While both scaffolds improve metabolic stability relative to their carbonyl counterparts, they exhibit fundamentally different electronic profiles, synthetic accessibilities, and reactivities.[2]

This guide dissects the critical differences between 1,2,4-oxadiazole amines and 1,3,4-oxadiazole amines . It is designed to prevent "isostere failure" by providing the mechanistic causality behind their selection in hit-to-lead optimization.

Part 1: Structural & Electronic Divergence

The arrangement of heteroatoms dictates the electron density distribution, which in turn governs pKa, solubility, and ligand-target interactions.

Electronic Distribution and Dipole Moments

-

1,2,4-Oxadiazole: Asymmetric. The O-N bond is inherently weak and polarized. The ring has a significant dipole moment due to the concentration of electronegative atoms (O and N) on one side. This makes the C3 and C5 positions electronically distinct.

-

1,3,4-Oxadiazole: Symmetrical (axis of symmetry through the oxygen). This symmetry results in a lower net dipole moment compared to the 1,2,4-isomer (assuming identical substituents).

Hydrogen Bonding and Basicity

The amino group attached to these rings acts differently depending on the core:

| Feature | 3-Amino-1,2,4-Oxadiazole | 2-Amino-1,3,4-Oxadiazole |

| Ring Electron Density | Lower at C5; Higher at N4/N2. | Distributed symmetrically. |

| H-Bond Acceptor | Weaker acceptor (N4 is hindered). | Stronger acceptor (N3/N4 accessible). |

| Lipophilicity (LogP) | Generally higher (more lipophilic). | Generally lower (more hydrophilic). |

| Water Solubility | Lower.[3] | Higher (due to better H-bonding). |

| pKa (Conjugate Acid) | ~ -1.0 to 1.0 (Very weak base). | ~ 2.0 to 3.0 (Weak base). |

Expert Insight: If your lead compound suffers from poor permeability (low LogP), switching from a 1,3,4- to a 1,2,4-oxadiazole often improves membrane penetration without adding carbon bulk. Conversely, if solubility is the limiting factor, the 1,3,4-isomer is the superior choice.

Part 2: Reactivity & Stability (The Self-Validating System)

The most critical distinction for a chemist is the Boulton-Katritzky Rearrangement (BKR) . This is a unique vulnerability of the 1,2,4-oxadiazole scaffold that does not exist in the 1,3,4-system.

The Boulton-Katritzky Rearrangement (1,2,4-Specific)

1,2,4-oxadiazoles with a nucleophilic side chain at the 3-position (e.g., an oxime or hydrazone) can undergo a thermally induced rearrangement to form a completely different heterocycle (often a furazan or triazole).

-

Trigger: Heat or Acid.

-

Mechanism: The side-chain nucleophile attacks the N2 atom, cleaving the weak O-N bond.

-

Implication: If you are synthesizing a 3-amino-1,2,4-oxadiazole precursor, rigorous temperature control is required to prevent isomerization.

Visualization: Stability & Rearrangement Logic

The following diagram illustrates the stability divergence and the BKR mechanism.

Figure 1: Mechanistic stability comparison. Note the specific vulnerability of 1,2,4-oxadiazoles to rearrangement (BKR) versus the general thermal stability of 1,3,4-oxadiazoles.

Part 3: Synthetic Pathways[1][5]

The synthesis of the amine variants requires distinct retrosynthetic disconnections.

Synthesis of 5-Aryl-3-Amino-1,2,4-Oxadiazoles

This is the more challenging isomer to access. The amino group is usually introduced early via the Amidoxime Route .

-

Precursor: Hydroxyguanidine or N-cyanoamidine.

-

Key Reagent: Activated Carboxylic Acid (via EDC/HOBt) or Acyl Chloride.

-

Challenge: Regioselectivity. Ensuring the amino group ends up at position 3 rather than the ring closing incorrectly.

Synthesis of 5-Aryl-2-Amino-1,3,4-Oxadiazoles

This is a robust, high-yielding reaction often used in diversity-oriented synthesis.

-

Precursor: Hydrazide (R-CONHNH2).[4]

-

Key Reagent: Cyanogen Bromide (BrCN).

-

Mechanism: Nucleophilic attack of the hydrazide on the nitrile carbon of BrCN, followed by intramolecular cyclization.

Visualization: Synthetic Workflow

Figure 2: Comparative synthetic routes.[4] The 1,3,4-pathway (green) is generally more convergent and scalable than the 1,2,4-pathway (red).

Part 4: Experimental Protocols

These protocols are designed to be self-validating. The intermediate checks (TLC/LCMS) are mandatory to prevent carrying forward uncyclized material.

Protocol A: Synthesis of 5-Phenyl-1,3,4-oxadiazol-2-amine

Targeting the symmetrical, hydrophilic scaffold.

-

Reagents: Benzhydrazide (1.0 eq), Cyanogen Bromide (1.1 eq), NaHCO3 (2.0 eq), Methanol/Water (1:1).

-

Setup: Dissolve benzhydrazide in MeOH/H2O. Cool to 0°C.

-

Addition: Add NaHCO3 solid. Then, add BrCN dropwise (Caution: Highly Toxic) as a solution in MeCN.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Validation Point (TLC): Check for disappearance of hydrazide (polar, stays at baseline in 50% EtOAc/Hex) and appearance of a less polar spot.

-

Workup: The product often precipitates. Filter and wash with cold water. If not, evaporate MeOH and extract with EtOAc.

-

Purification: Recrystallization from Ethanol.

Protocol B: Synthesis of 3-Phenyl-1,2,4-oxadiazol-5-amine

Targeting the lipophilic, asymmetric scaffold.

-

Reagents: Benzamidoxime (1.0 eq), Trichloroacetic anhydride (1.1 eq) or Carbonyldiimidazole (CDI), Toluene.

-

Setup: Dissolve benzamidoxime in dry Toluene.

-

Addition: Add CDI (1.1 eq).

-

Reaction: Reflux (110°C) for 4–6 hours.

-

Note: This specific route yields the 5-amino derivative. To get the 3-amino derivative, you must start with N-hydroxyguanidine and react with benzoyl chloride.

-

-

Validation Point (LCMS): Look for the mass of Product (M+H). Critical: Distinguish from O-acyl intermediate (Mass = M+18 usually, or distinct retention time). If O-acyl intermediate persists, increase heat or add catalytic TBAF.

-

Workup: Wash with water, brine, dry over MgSO4.

-

Purification: Flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

References

-

Boström, J., et al. (2012). Oxadiazole isomers: all bioisosteres are not created equal.[5][6] MedChemComm, 3(5), 600-604.[5] Link

- Key Finding: Establishes the lipophilicity and H-bond differences between isomers.

-

Pace, A., & Pierro, P. (2009). The Boulton-Katritzky Rearrangement of 1,2,4-Oxadiazoles.[7][8] Organic & Biomolecular Chemistry.[9][10][11][12][13][14] Link

- Key Finding: Definitive mechanism of the 1,2,4-oxadiazole instability.

-

Niu, P., et al. (2015).[11] Synthesis of 2-Amino-1,3,4-oxadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O Bond Formation.[11] Journal of Organic Chemistry, 80(2), 1018-1024. Link

-

Key Finding: Modern, metal-free synthesis of the 1,3,4-isomer.[11]

-

-

Jakopin, Z. (2021). 1,2,4-Oxadiazole as a Bioisostere in Drug Discovery.[14][15] Current Medicinal Chemistry. Link

-

Key Finding: Comprehensive review of approved drugs using this scaffold.[15]

-

Sources

- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. ipbcams.ac.cn [ipbcams.ac.cn]

- 11. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scielo.br [scielo.br]

- 15. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Bioisosteric Landscape: The Therapeutic Potential of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine Derivatives

Executive Summary: The Privileged Scaffold

In the realm of modern medicinal chemistry, the 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine moiety represents a convergence of two powerful design strategies: bioisosterism and the Thorpe-Ingold effect . This scaffold is not merely a structural linker; it is a pharmacophoric engine used to optimize potency, metabolic stability, and selectivity in drug candidates, most notably in Sphingosine-1-Phosphate (S1P) receptor modulators and peptidomimetics.

This guide dissects the physicochemical and therapeutic utility of this specific fragment, providing researchers with a roadmap for its integration into lead optimization programs.

Medicinal Chemistry Architecture

The 1,2,4-Oxadiazole Core (The Anchor)

The 1,2,4-oxadiazole ring acts as a non-classical bioisostere for esters and amides .[1][2][3] Unlike esters, which are susceptible to rapid hydrolysis by plasma esterases, the oxadiazole ring is metabolically robust.

-

Dipole Moment: It mimics the electrostatic profile of the carbonyl group, allowing it to engage in hydrogen bonding with receptor residues (e.g., Serine or Threonine hydroxyls) without the liability of enzymatic cleavage.

-

-Stacking: The aromatic nature of the ring enables

The Gem-Dimethyl Amine Tail (The Locker)

The "propan-2-amine" portion of the scaffold contains a gem-dimethyl group (

-

Conformational Restriction: The bulky methyl groups restrict the rotation of the amine side chain. This reduces the entropic penalty of binding by pre-organizing the molecule into a "bioactive" conformation before it even enters the binding pocket.

-

Metabolic Blockade: The quaternary carbon prevents

-proton abstraction, blocking common metabolic degradation pathways such as racemization or oxidation at the

Structural Overlay (Bioisosterism)

The diagram below illustrates the steric and electronic overlay of this scaffold against a standard amino acid residue (

Figure 1: Bioisosteric relationship between the labile amide bond and the rigid oxadiazole-amine scaffold.

Primary Therapeutic Application: S1P1 Receptor Modulation[4]

The most validated application of this scaffold is in the development of Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists for autoimmune diseases (e.g., Multiple Sclerosis, Ulcerative Colitis).

Mechanism of Action: Functional Antagonism

While chemically "agonists," these compounds act as functional antagonists in vivo.

-

Activation: The oxadiazole-amine binds to the S1P1 receptor on lymphocytes.

-

Internalization: The receptor-ligand complex is rapidly internalized (endocytosed) and degraded.

-

Desensitization: This leaves the lymphocyte "blind" to the natural S1P gradient, preventing it from exiting the lymph node and entering the bloodstream to cause inflammation.

The Role of the Scaffold

In compounds like Ozanimod (and related next-gen analogs), the oxadiazole serves as the linker, while the amine tail mimics the zwitterionic headgroup of sphingosine. The gem-dimethyl modification (present in the title scaffold) significantly improves oral bioavailability compared to the flexible ethyl-amine analogs.

Figure 2: Mechanism of Functional Antagonism in S1P1 signaling induced by oxadiazole derivatives.

Technical Protocol: Process Safety-Driven Synthesis

Synthesizing 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine derivatives presents specific safety challenges, particularly the thermal instability of aza-rich intermediates.[4] The following protocol is adapted from a robust, scalable route developed for pharmaceutical applications (e.g., BMS process chemistry).

Retrosynthetic Analysis

-

Target: 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine.[4]

-

Precursor: Benzyl (1-amino-1-(hydroxyimino)-2-methylpropan-2-yl)carbamate (Amidoxime).

-

Cyclization Agent: Triethyl orthoformate (TEOF).

Step-by-Step Protocol

Step 1: Amidoxime Formation

-

Reagents: N-Cbz-2-amino-isobutyronitrile, Hydroxylamine (50% aq), MeOH.

-

Procedure:

-

Dissolve nitrile in MeOH.

-

Add Hydroxylamine (1.5 eq) cautiously.

-

Reflux at 65°C for 6 hours.

-

Critical Check: Monitor consumption of nitrile by HPLC. Residual nitrile can form explosive byproducts in the next step.

-

Concentrate to obtain the amidoxime intermediate.

-

Step 2: Cyclization (The Safety-Critical Step)

-

Reagents: Amidoxime intermediate, Triethyl orthoformate (TEOF), Acetic Acid (catalytic), Boron Trifluoride Etherate (

) or heat. -

Rationale: TEOF provides the single carbon needed to close the ring at the C5 position.

-

Protocol:

-

Suspend amidoxime in TEOF (excess acts as solvent).

-

Add catalytic

(Lewis Acid catalyst allows lower temp). -

Heat to 60°C (Controlled exotherm). Note: Avoid temperatures >100°C without DSC safety data due to decomposition risk.

-

Distill off EtOH byproduct to drive equilibrium.

-

Step 3: Deprotection

-

Reagents: HBr/Acetic Acid or

, Pd/C. -

Procedure: Remove the Cbz group to yield the free amine salt.

Synthetic Workflow Diagram

Figure 3: Scalable synthetic route emphasizing the amidoxime-to-oxadiazole cyclization.

Physicochemical Data Comparison

The table below highlights why a researcher would choose this scaffold over a traditional amide linker.

| Feature | Amide Linker (-CONH-) | 1,2,4-Oxadiazole Scaffold | Impact on Drug Design |

| Hydrolytic Stability | Low (Peptidases/Esterases) | High (Metabolically inert) | Increases Half-life ( |

| H-Bond Donor | Yes (NH) | No (Acceptor only) | Improves Membrane Permeability |

| Lipophilicity (LogP) | Low | Moderate | Enhances CNS Penetration |

| Conformation | Flexible (Trans/Cis) | Rigid (Planar) | Increases Target Selectivity |

| pKa (of amine) | ~9.5 (if aliphatic) | ~7.5 - 8.5 (modulated by ring) | Better Bioavailability |

Conclusion

The 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine derivative is a high-value pharmacophore. By combining the metabolic stability of the oxadiazole ring with the conformational locking of the gem-dimethyl group, it offers a superior alternative to traditional peptide mimetics. Its successful deployment in S1P1 receptor agonists validates its utility in modulating difficult GPCR targets. Researchers should prioritize this scaffold when seeking to rigidify flexible amine side chains or improve the oral bioavailability of amide-containing leads.

References

-

A Scalable Synthesis of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine Hydrobromide Using a Process Safety-Driven Protecting Group Strategy. Source: ACS Sustainable Chemistry & Engineering (Bristol-Myers Squibb) URL:[Link]

-

Pharmacophore-based Design of Novel Oxadiazoles as Selective Sphingosine-1-phosphate (S1P) Receptor Agonists. Source: Journal of Medicinal Chemistry URL:[Link]

-

Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (Review on Thorpe-Ingold Effect) URL:[Link]

-

1,2,4-Oxadiazoles in Medicinal Chemistry: Trends of the Last Years. Source: European Journal of Medicinal Chemistry URL:[Link]

Sources

Methodological & Application

Application Note: Advanced Amide Coupling Strategies for 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of sterically hindered and electronically deactivated amides.

Substrate Profiling: The Dual Challenge of Sterics and Electronics

The formation of amide bonds is the most frequently executed reaction in medicinal chemistry. However, coupling carboxylic acids with 2-(1,2,4-oxadiazol-3-yl)propan-2-amine presents a severe synthetic bottleneck. As a Senior Application Scientist, it is critical to understand the causality behind why standard coupling protocols (e.g., EDC/HOBt or DCC) routinely fail or deliver sub-20% yields with this specific substrate[1].

The difficulty is two-fold:

-

Extreme Steric Hindrance: The amine is an

-dimethyl primary amine (an -

Electronic Deactivation: The adjacent 1,2,4-oxadiazole ring is highly electron-withdrawing due to its three heteroatoms. This inductive effect drastically reduces the electron density on the primary amine, rendering it a remarkably poor nucleophile[3].

To overcome this, we must pivot away from standard uronium/carbodiimide chemistry and utilize reagents that generate highly electrophilic, sterically unencumbered intermediates.

Mechanistic Rationale & Reagent Selection

To drive the reaction forward, the activation energy barrier must be lowered by increasing the electrophilicity of the activated carboxylic acid. Two modern approaches excel here: the in situ generation of Acyl Fluorides (using TFFH) and

The TCFH-NMI (

Fig 1. Mechanistic pathway of TCFH-NMI mediated activation and amide coupling.

Quantitative Reagent Comparison Matrix

The following table summarizes the expected performance of various coupling systems when applied to

| Coupling System | Active Intermediate | Steric Tolerance | Typical Yield (%) | Reaction Time | Epimerization Risk |

| EDC / HOBt | Low | < 20% | 24 - 48 h | Low | |

| HATU / DIPEA | Moderate | 30 - 50% | 12 - 24 h | Moderate | |

| TFFH / DIPEA | Acyl Fluoride | High | 60 - 80% | 4 - 12 h | Low |

| TCFH / NMI | Very High | 85 - 99% | 1 - 4 h | Very Low |

Experimental Workflow & Self-Validating Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . By isolating the activation step from the coupling step, researchers can analytically verify the formation of the active intermediate before committing the highly valuable 2-(1,2,4-oxadiazol-3-yl)propan-2-amine[8] to the reaction mixture.

Fig 2. Step-by-step experimental workflow featuring self-validating LC-MS quality control.

Protocol A: TCFH/NMI-Mediated Amide Coupling (Recommended)

Reagents Required:

-

Carboxylic Acid (1.0 equiv)

-

2-(1,2,4-Oxadiazol-3-yl)propan-2-amine (1.1 to 1.5 equiv)

-

TCFH (1.1 equiv)

- -Methylimidazole (NMI) (3.0 equiv)

-

Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) (0.1 M to 0.2 M)

Step-by-Step Methodology:

-

Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar under an argon atmosphere, add the carboxylic acid (1.0 equiv) and anhydrous MeCN to achieve a 0.2 M concentration.

-

Activation: Add NMI (3.0 equiv) to the solution, followed immediately by TCFH (1.1 equiv) in one portion. The reaction mixture will typically turn light yellow. Stir at room temperature (

) for 15 minutes. -

Self-Validation (Quality Control): Withdraw a

aliquot of the reaction mixture and quench it into-

Causality: Methanol instantly traps the

-acyl imidazolium to form a methyl ester. If the LC-MS shows >95% conversion of the starting acid to the methyl ester mass, the activation is fully successful. If unreacted acid remains, stir for an additional 15 minutes.

-

-

Coupling: Once activation is validated, add 2-(1,2,4-oxadiazol-3-yl)propan-2-amine (1.1 equiv) to the mixture. If the amine is supplied as a hydrochloride or hydrobromide salt[8][9], add an additional 1.1 equiv of NMI or DIPEA to liberate the free base in situ.

-

Reaction Monitoring: Stir the reaction at room temperature. Due to the high reactivity of the imidazolium intermediate, the coupling is typically complete within 1 to 4 hours. Monitor the disappearance of the amine via TLC or LC-MS.

-

Workup & Isolation: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer successively with

aqueous HCl (to remove excess NMI and NMI·HCl), saturated aqueous-

Note on Byproducts: The primary byproduct of TCFH is tetramethylurea, which is highly water-soluble and is efficiently removed during this aqueous washing sequence[7].

-

-

Purification: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients) to afford the pure amide.

Protocol B: In Situ Acyl Fluoride Generation (Alternative)

If TCFH is unavailable, generating an acyl fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is a robust alternative for hindered substrates[1][10].

Step-by-Step Methodology:

-

Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.1 M).

-

Add DIPEA (2.5 equiv) and TFFH (1.1 equiv). Stir at room temperature for 30 minutes.

-

Self-Validation: Quench an aliquot with methanol and analyze via LC-MS to confirm methyl ester formation (validating the presence of the acyl fluoride).

-

Add 2-(1,2,4-oxadiazol-3-yl)propan-2-amine (1.2 equiv).

-

Heat the reaction gently to

for 12 hours. Acyl fluorides are highly stable but require thermal energy to overcome the steric clash with the -

Perform a standard aqueous workup as described in Protocol A.

Troubleshooting & Optimization

-

Incomplete Conversion of Amine: If the LC-MS shows unreacted amine but no remaining active ester/imidazolium, the active intermediate may have hydrolyzed due to trace moisture. Ensure solvents are strictly anhydrous. You may spike the reaction with an additional 0.5 equiv of TCFH and NMI.

-

Epimerization Concerns: If the carboxylic acid contains a sensitive

-chiral center (e.g., a peptide fragment), the TCFH-NMI protocol is highly recommended as it has been proven to suppress oxazolone-mediated racemization better than standard HATU conditions[5]. Maintain the reaction strictly at or below room temperature. -

Solvent Selection: While DMF is common for amide couplings, MeCN is preferred for TCFH-NMI as it stabilizes the cationic

-acyl imidazolium intermediate better than DMF, leading to faster reaction rates.

References

-

Title: TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations Source: Organic Letters (ACS Publications) URL: [Link]

-

Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: A Scalable Synthesis of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine Hydrobromide Using a Process Safety-Driven Protecting Group Strategy Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

- 1. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. PubChemLite - 2-(5-propyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride (C8H15N3O) [pubchemlite.lcsb.uni.lu]

- 10. reddit.com [reddit.com]

Application Note: Strategic C-Terminal Capping with 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine

This Application Note is written for researchers and drug discovery scientists focusing on peptidomimetics. It details the strategic use of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine as a robust, metabolically stable bioisostere for the C-terminal amide/carboxyl group in peptide synthesis.

Executive Summary

The incorporation of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine (referred to herein as Ox-Aib ) into peptide backbones represents a high-value strategy for enhancing the pharmacokinetic profile of therapeutic peptides. Structurally analogous to

This guide provides a validated workflow for coupling this sterically hindered amine to peptide fragments, overcoming the inherent low nucleophilicity caused by the gem-dimethyl effect.

Scientific Background & Rationale

The Bioisosteric Advantage

The 1,2,4-oxadiazole ring is a classic non-classical bioisostere for amide bonds and carboxylic esters.[1][2] In the context of Ox-Aib , the heterocycle serves two distinct roles:

-

Metabolic Shielding: It mimics the electronic and spatial arrangement of a trans-amide bond but lacks the scissile bond susceptible to proteases (e.g., carboxypeptidases).

-

Conformational Constraint: The gem-dimethyl group (inherited from the Aib substructure) restricts

torsion angles, promoting helical conformations (

Structural Analysis

The molecule consists of a primary amine attached to a tertiary carbon, which is directly linked to the C3 position of the oxadiazole.

-

Steric Challenge: The bulky gem-dimethyl group creates significant steric hindrance around the nucleophilic nitrogen.

-

Electronic Effect: The electron-deficient oxadiazole ring exerts an inductive electron-withdrawing effect, slightly reducing the pKa of the amine compared to standard alkyl amines, though the steric effect is the dominant barrier to coupling.

Figure 1: Comparison of native amide C-terminus vs. Ox-Aib modification.

Technical Specifications

| Property | Specification | Notes |

| IUPAC Name | 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine | |

| Formula | ||

| MW | 127.15 g/mol | Free base |

| Solubility | High in MeOH, DMSO, DMF; Moderate in DCM | Salt forms (HCl/HBr) are water soluble. |

| pKa (Conj. Acid) | ~8.0 - 8.5 (Estimated) | Lower than Aib (~9.8) due to oxadiazole.[3][4][5][6] |

| Storage | -20°C, Hygroscopic | Store under Argon/Nitrogen. |

Experimental Protocols

Protocol A: Preparation of the Amine Salt (Quality Control)

Note: If sourcing commercially, ensure purity >98%. If synthesizing in-house, the following process ensures removal of amidoxime impurities.

Reference: Validated against Bristol-Myers Squibb process safety protocols [1].

-

Starting Material: Benzyl (2-cyanopropan-2-yl)carbamate.[4]

-

Amidoxime Formation: React with 50% aq.

in 2-propanol at 55°C. -

Cyclization: Treat with triethyl orthoformate and acetic acid (catalytic) to close the 1,2,4-oxadiazole ring.

-

Deprotection: Hydrogenolysis (

, Pd/C) or Acidolysis (HBr/AcOH) to yield the amine salt. -

QC Check: 1H NMR must show distinct gem-dimethyl singlet (~1.65 ppm) and oxadiazole CH singlet (~9.8 ppm).

Protocol B: Peptide Coupling (The "Difficult" Step)

Challenge: Coupling a sterically hindered amine (Ox-Aib) to a peptide carboxylic acid. Standard EDC/NHS conditions often fail or proceed with low yield. Solution: Use of HOAt/HATU with controlled temperature to drive the reaction without racemizing the peptide C-terminus.

Reagents

-

Carboxylic Acid Component: Fmoc-Peptide-OH (or protected fragment).

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Crucial for hindered couplings.

-

Base: DIPEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

-

Solvent: DMF (Anhydrous).

Step-by-Step Workflow

-

Activation (Pre-activation is critical):

-

Dissolve the peptide fragment (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Add HATU (1.1 equiv) and HOAt (1.1 equiv).

-

Add DIPEA (2.0 equiv).

-

Stir for 2-5 minutes to form the activated At-ester. Do not exceed 5 minutes to minimize racemization risk.

-

-

Coupling:

-

Add 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine (1.2 - 1.5 equiv).

-

Note: If using the HBr/HCl salt of the amine, add an additional 1.0 equiv of DIPEA to neutralize the salt immediately upon addition.

-

-

Reaction Conditions:

-

Standard: Stir at Room Temperature (RT) for 12–24 hours.

-

Accelerated (Microwave): 50°C for 30 minutes (25W). Warning: Higher temps increase racemization risk of the peptide's C-terminal residue.

-

-

Monitoring:

-

Monitor by LC-MS. Look for the mass shift corresponding to the loss of water (+127 - 18 = +109 Da relative to peptide acid).

-

Troubleshooting: If conversion is <50% after 24h, add a second portion of HATU (0.5 equiv) and DIPEA.

-

-

Work-up:

-

Dilute with EtOAc.[7] Wash with 5%

, 1M -

Dry over

and concentrate.

-

Figure 2: Optimized coupling workflow for sterically hindered Ox-Aib amine.

Validation & Analysis

NMR Characterization

The formation of the amide bond results in specific shifts in the

-

Amide NH: Look for a new doublet or singlet (depending on solvent/H-bonding) in the 7.5–8.5 ppm region.

-

Gem-Dimethyl: The two methyl groups of the Ox-Aib moiety typically appear as a singlet around 1.6–1.7 ppm. In chiral peptides, these may split into two singlets due to the diastereotopic environment created by the preceding chiral amino acids.

-

Oxadiazole Proton: A sharp singlet at ~9.5–9.9 ppm (C5-H) confirms the ring is intact.

Stability Data (Comparative)

When compared to a standard C-terminal carboxamide (

-

Plasma Stability: >10-fold increase in

(half-life) in human plasma. -

Microsomal Stability: Enhanced resistance to oxidative metabolism.

References

-

Reagan, J. D., et al. (2016). "A Scalable Synthesis of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine Hydrobromide Using a Process Safety-Driven Protecting Group Strategy." Organic Process Research & Development. Available at: [Link]

- Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. (General reference for bioisosterism).

-

PubChem. "2-(1,2,4-oxadiazol-3-yl)propan-2-amine." Compound Summary. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

Application Note: Advanced Acylation Strategies for 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine

Executive Summary

Mechanistic Context: The Dual Challenge of Sterics and Electronics

To design an effective acylation protocol, one must first analyze the structural impediments of the substrate:

-

Steric Hindrance (The Neopentyl Effect): The amine is situated on an

-dimethyl carbon center. This gem-dimethyl substitution heavily shields the nitrogen lone pair, creating a steric environment akin to a tert-butyl group. This drastically reduces the trajectory angles available for nucleophilic attack on bulky active esters. -

Electronic Deactivation: The adjacent 1,2,4-oxadiazole ring is strongly electron-withdrawing due to its three electronegative heteroatoms. This inductive effect pulls electron density away from the amine, decreasing its basicity and nucleophilicity. Consequently, standard carbodiimide-based couplings (e.g., EDCI/HOBt at room temperature) typically stall or fail completely.

-

Process Safety & Salt Forms: Low-molecular-weight aza-rich intermediates present significant thermal hazards and volatility issues. As detailed by [2], process safety protocols dictate that this amine is synthesized and isolated as a stable hydrobromide salt (2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide). Any successful acylation protocol must account for the in situ liberation of the free base using an excess of a non-nucleophilic base (e.g., DIPEA).

To overcome these barriers, chemists must utilize highly reactive electrophiles (acid chlorides) or uronium-based coupling agents (HATU) that provide anchimeric assistance, often coupled with thermal acceleration.

Mechanistic pathway of HATU-mediated acylation of the sterically hindered oxadiazole amine.

Comparative Acylation Conditions

The following table summarizes the quantitative expectations and strategic trade-offs for various acylation methods applied to this specific hindered amine, based on established large-scale amide coupling parameters .

| Acylation Method | Reagents | Solvent | Temp | Typical Yield | Chemoselectivity |

| Acid Chloride | R-COCl, DIPEA, DMAP (cat.) | DCM or THF | 0 °C to RT | 75–90% | Low (Harsh; incompatible with sensitive groups) |

| Uronium Coupling | HATU, DIPEA | DMF or NMP | RT to 50 °C | 70–85% | High (Tolerates complex, sensitive substrates) |

| Phosphonium Coupling | PyBOP, DIPEA | DMF | 40–60 °C | 60–80% | High (Avoids guanidinylation side-reactions) |

| Carbodiimide | EDCI, HOBt, DIPEA | DMF | RT | < 30% | High (But suffers from poor conversion rates) |

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed as self-validating systems, ensuring that researchers can analytically verify the success of intermediate steps before proceeding, preventing the loss of valuable API precursors.

Protocol A: Acid Chloride-Mediated Acylation (High Reactivity)

Use this protocol when the carboxylic acid is chemically robust and lacks competing nucleophilic functional groups.

Step 1: Reagent Preparation & Free-Basing Suspend 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide (1.0 eq, 208.06 g/mol ) in anhydrous DCM (10 volumes). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0 °C. Causality: The large excess of DIPEA is required to neutralize the HBr salt, neutralize the HCl generated during the reaction, and maintain a basic environment to prevent the amine from re-protonating.

Step 2: Electrophile Addition Add 4-Dimethylaminopyridine (DMAP) (0.1 eq). Slowly add the target acid chloride (1.2 eq) dissolved in DCM over 15 minutes. Causality: DMAP acts as a nucleophilic catalyst, generating a highly reactive acylpyridinium intermediate that is more susceptible to attack by the sterically shielded amine than the acid chloride itself.

Step 3: Validation & Monitoring Self-Validation Check: After 1 hour, withdraw a 5 µL aliquot and quench it into 100 µL of methanol containing 1 eq of triethylamine. Analyze via LC-MS. Interpretation: The presence of a methyl ester indicates unreacted acid chloride. If the methyl ester is absent and the product mass is dominant, the reaction has reached completion.

Step 4: Workup Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1M HCl (to remove DMAP and excess DIPEA), followed by brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Uronium-Mediated Peptide Coupling (HATU/HOAt)

Use this protocol for complex, sensitive carboxylic acids where acid chloride generation is unviable.

Step 1: Acid Activation Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (8 volumes). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes. Causality: Pre-activation is critical. If the hindered amine is added simultaneously with the acid and HATU, the slow acylation rate may allow the amine to react directly with HATU, forming an unreactive guanidinium byproduct.

Step 2: Active Ester Validation Self-Validation Check: Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS. You must observe >95% conversion to the methyl ester (a proxy for the HOAt active ester) before proceeding.

Step 3: Amine Addition & Thermal Acceleration Add 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide (1.2 eq) portion-wise. Heat the reaction mixture to 50 °C. Causality: The nitrogen atom in the HOAt leaving group (from HATU) provides anchimeric assistance via internal hydrogen bonding with the incoming amine . However, thermal energy (50 °C) is still required to overcome the immense steric barrier of the gem-dimethyl group.

Step 4: Reaction Monitoring Monitor the reaction via LC-MS. Because the oxadiazole amine is UV-poor (lacking extended conjugation), rely on the consumption of the UV-active carboxylic acid/active ester, or utilize an Evaporative Light Scattering Detector (ELSD) for accurate mass balance tracking.

Step 5: Specialized Aqueous Workup Cool to room temperature. Dilute with Ethyl Acetate (20 volumes). Wash the organic layer aggressively with 5% aqueous LiCl solution (3 x 10 volumes), followed by brine. Causality: DMF is highly water-miscible but readily partitions into the organic layer. Washing with LiCl increases the ionic strength of the aqueous phase, effectively forcing DMF out of the organic layer and preventing severe emulsion formation during separation.

Step-by-step experimental workflow for the acylation of 2-(1,2,4-oxadiazol-3-yl)propan-2-amine.

References

-

Title: A Scalable Synthesis of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine Hydrobromide Using a Process Safety-Driven Protecting Group Strategy Source: Organic Process Research & Development (2016) URL: [Link]

-

Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (2009) URL: [Link]

-

Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: Organic Process Research & Development (2016) URL: [Link]

Sources

Application Note: A Safety-Driven, Scalable Synthesis of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine Hydrobromide

Abstract

This application note provides a detailed, robust, and scalable protocol for the synthesis of 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide, a key building block in pharmaceutical development. The described methodology is grounded in a process safety-driven strategy, prioritizing the use of thermally stable intermediates to ensure operational safety during large-scale production.[1][2] We will elucidate the rationale behind the selection of a benzyl carbamate protecting group, detail the step-by-step procedure for the formation of the 1,2,4-oxadiazole core via cyclization, and outline the final deprotection and salt formation. This guide is intended for researchers, chemists, and process scientists in the pharmaceutical and biotechnology industries.

Introduction: The Strategic Importance of a Scalable Synthesis

The 1,2,4-oxadiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, recognized as a versatile bioisostere for esters and amides.[3] Its incorporation into drug candidates can enhance metabolic stability, improve pharmacokinetic profiles, and modulate biological activity. The target compound, 2-(1,2,4-oxadiazol-3-yl)propan-2-amine, serves as a critical fragment for drug candidates under investigation.[2] As development programs advance from preclinical to clinical phases, the demand for this intermediate escalates, necessitating a synthetic route that is not only high-yielding but also safe, robust, and economically viable on a large scale.[2]

This protocol addresses these challenges directly by employing a process safety-driven approach. The selection of intermediates and reaction conditions has been optimized to mitigate risks associated with thermal instability, a common concern in heterocyclic synthesis.[1]